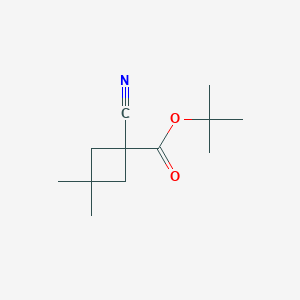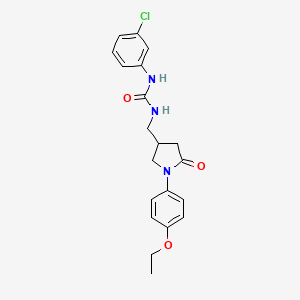
1-(3-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community. It is commonly referred to as CEP or LFM-A13 and is known for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has explored the effectiveness of similar organic compounds in inhibiting corrosion of metals in acidic environments. For instance, a study by Bahrami, M., & Hosseini, S. M. A. (2012) investigated the corrosion behavior of mild steel in hydrochloric acid solution containing organic inhibitors. These compounds showed good performance as corrosion inhibitors, attributed to their adsorption on the metal surface, which follows the Langmuir adsorption isotherm model. This suggests potential applications in protecting metal infrastructure and machinery in industrial settings (Bahrami & Hosseini, 2012).
Electro-Fenton Degradation of Contaminants
Another study by Sirés et al. (2007) focused on the electro-Fenton degradation of antimicrobials like triclosan and triclocarban, demonstrating the potential of certain compounds in environmental remediation. The main oxidant, hydroxyl radical (OH), produced in the electro-Fenton process, effectively degraded these antimicrobials, indicating the relevance of similar urea compounds in wastewater treatment and pollution control (Sirés et al., 2007).
Nonlinear Optical Properties
Research into the electronic, optical, and nonlinear optical properties of related chalcone derivatives provides insights into potential applications in optoelectronics. Shkir, M., et al. (2018) performed a first-principles study on a chalcone derivative, highlighting its significant second and third order nonlinear optical properties. These findings suggest applications in the development of new materials for optoelectronic device fabrication, such as in lasers, optical modulators, and telecommunication technologies (Shkir et al., 2018).
Anticancer Research
Feng, J., et al. (2020) synthesized and evaluated 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against cancer cell lines, revealing the potential of similar compounds in medicinal chemistry for developing new anticancer agents (Feng et al., 2020).
Environmental Degradation of Pesticides
Gatidou, G., & Iatrou, E. (2011) investigated the photodegradation and hydrolysis of substituted urea pesticides, demonstrating the environmental fate and degradation pathways of these compounds. This research is crucial for understanding the environmental impact and degradation mechanisms of urea-based pesticides, aiding in the development of more eco-friendly agricultural chemicals (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-2-27-18-8-6-17(7-9-18)24-13-14(10-19(24)25)12-22-20(26)23-16-5-3-4-15(21)11-16/h3-9,11,14H,2,10,12-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRJYDOOEQJGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

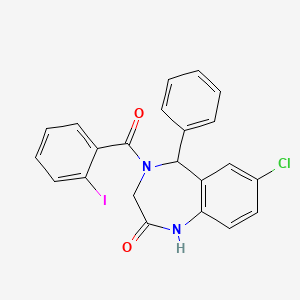
![3-(tert-butyl)-8b-hydroxy-3a,8b-dihydro-4H-indeno[2,1-d]isoxazol-4-one](/img/structure/B2836661.png)
![3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2836663.png)
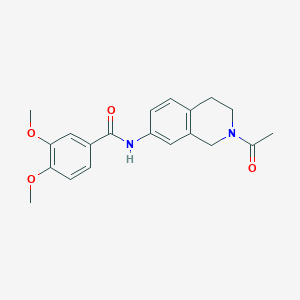
![Tert-butyl 3-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2836665.png)
![6-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2836666.png)
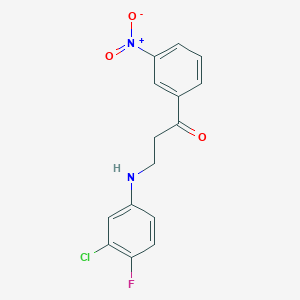


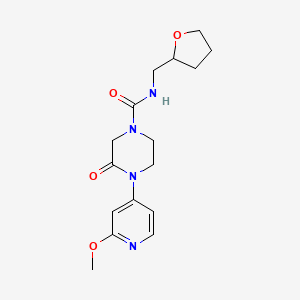
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2836674.png)
![3-chloro-N-[2-(3-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2836676.png)

